エステトロール

説明

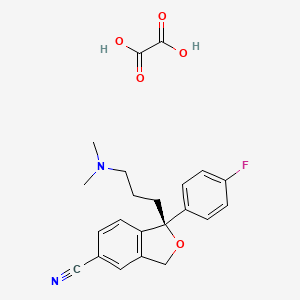

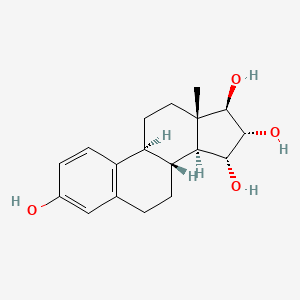

Estetrol (E4) is a natural estrogen produced exclusively during pregnancy by the fetal liver . It is one of the four natural estrogenic steroid hormones found in humans, along with estrone (E1), estradiol (E2), and estriol (E3) . It is a major estrogen in the body . In contrast to estrone and estradiol, estetrol is a native estrogen of fetal life . It can be used as a medication . Estetrol, in combination with drospirenone, has recently been approved as a new estrogenic component of a combined oral contraceptive (COC) and estetrol alone is in clinical development for the treatment of menopausal symptoms as well as breast and prostate cancer .

Synthesis Analysis

Efforts toward cost-efficient and intensified large-scale synthesis of Estetrol are required to meet a rapidly increasing demand worldwide . A study aimed at the intensified preparation of a key enone intermediate for the preparation of estetrol . This approach relies on a unique methodology, where preliminary computational data guided the framework for experimental design and assess the feasibility under flow conditions .

Molecular Structure Analysis

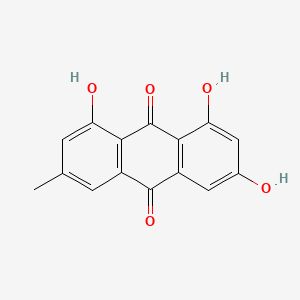

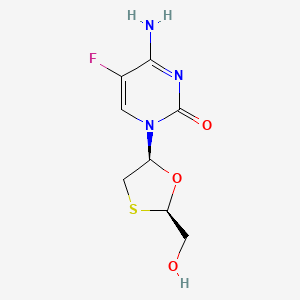

Estetrol is a 3-hydroxy steroid that is 17beta-estradiol which has been substituted at the 15alpha and 16alpha positions by two additional hydroxy groups . It is a 3-hydroxy steroid, a 17beta-hydroxy steroid, a 16alpha-hydroxy steroid, a 15alpha-hydroxy steroid and a steroid hormone .

Chemical Reactions Analysis

Estetrol’s chemical reactions have been extensively characterized in preclinical models as well as in clinical studies in women of reproductive age and postmenopausal women .

Physical And Chemical Properties Analysis

Estetrol has a molecular formula of C18H24O4 and a molecular weight of 304.4 g/mol . It is soluble in water at 1.38 mg/mL .

科学的研究の応用

エステトロールの科学研究における用途

避妊薬: エステトロールは、複合経口避妊薬(COC)のエストロゲン成分として使用されます。 欧州医薬品庁(EMA)や米国食品医薬品局(FDA)などの規制当局から、この目的で承認されています .

閉経症状の緩和: エステトロールは、閉経ホルモン療法として使用するための開発が進められており、閉経に伴う更年期症状の緩和に役立つ可能性があります .

がん治療: エステトロールの選択的な薬理学的プロファイルにより、安全性プロファイルが向上する可能性が示唆されているため、特にがん治療におけるエステトロールの使用について、前臨床試験と臨床試験が進行中です .

抗性腺機能亢進作用: エステトロールの投与は、閉経後の女性において、黄体形成ホルモン(LH)と卵胞刺激ホルモン(FSH)の分泌を強く抑制することで、強力な抗性腺機能亢進作用を示すことが明らかになっています .

血管系への有益性: エステトロールは、肝機能や止血バランスに有意な影響を与えないため、他の経口エストロゲンと比較して、独自の血管系への有益性がある可能性があります .

熱安定性に関する研究: エステトロール溶媒和物の熱安定性に関する研究は、その特性と様々な治療における潜在的な用途を理解するのに役立ちます .

作用機序

Target of Action

Estetrol (E4) is a synthetic analogue of a naturally occurring estrogen present during pregnancy . It demonstrates selectivity for both estrogen receptor-α (ER-α) and ER-β . These receptors are the primary targets of Estetrol, and they play a crucial role in various biological processes, including the regulation of the menstrual cycle and reproductive development .

Mode of Action

Estetrol binds with a low to moderate affinity to human estrogen receptor alpha (ER alpha) and ER beta, with a preference for ER alpha . This binding triggers a unique mechanism of action via tissue selective activity . Estetrol shows estrogen receptor agonist activity on the vagina, the uterus, and the endometrium, and negative estrogenic activity on breast tissue . This selective activity results in the suppression of ovulation .

Biochemical Pathways

Estetrol’s interaction with its targets affects several biochemical pathways. For instance, it has been found to have estrogenic effects on atheroma prevention in arteries . It has antiestrogenic effects against estradiol-induced endothelial nitric oxide synthase activation and acceleration of endothelial healing . The exact biochemical pathways and their downstream effects are still under investigation.

Pharmacokinetics

It is known that estetrol presents a more selective pharmacological profile compared with other oral estrogens, suggestive of a better safety profile . This includes a low impact on the liver and hemostasis balance , which may influence its bioavailability. More research is needed to fully understand Estetrol’s pharmacokinetic properties.

Result of Action

The molecular and cellular effects of Estetrol’s action are primarily related to its selective activity on various tissues. For example, it shows estrogen receptor agonist activity on the vagina, the uterus, and the endometrium . This results in the suppression of ovulation, preventing pregnancy . On the other hand, it exhibits negative estrogenic activity on breast tissue , potentially reducing the risk of breast cancer.

Action Environment

The action, efficacy, and stability of Estetrol can be influenced by various environmental factors. For instance, the physiological environment during pregnancy, when Estetrol naturally occurs, may impact its action . Additionally, the presence of other hormones or compounds, such as progestin, can affect Estetrol’s pharmacological activity . .

将来の方向性

Estetrol has a promising future in hormonal-dependent treatments and growing established markets for oral contraception . It was recently marketed as the estrogenic component of a new combined oral contraceptive (COC) in combination with the progestin drospirenone (DRSP) . It is also currently in late stage clinical development for use as a menopausal hormone therapy (MHT) .

特性

IUPAC Name |

(8R,9S,13S,14S,15R,16R,17R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,15,16,17-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O4/c1-18-7-6-12-11-5-3-10(19)8-9(11)2-4-13(12)14(18)15(20)16(21)17(18)22/h3,5,8,12-17,19-22H,2,4,6-7H2,1H3/t12-,13-,14-,15-,16-,17+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJIPIJNNOJSSQC-NYLIRDPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1C(C(C2O)O)O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1[C@H]([C@H]([C@@H]2O)O)O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O4 | |

| Record name | estetrol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Estetrol | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50164888 | |

| Record name | Estetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50164888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

491.9±45.0 | |

| Record name | Estetrol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12235 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Estetrol is a synthetic analogue of a naturally occurring estrogen present during pregnancy, demonstrating selectivity for both estrogen receptor-α (ER-α) and ER-β and suppressing ovulation. Estetrol binds with a low to moderate affinity human estrogen receptor alpha (ER alpha) and ER beta with a preference for ER alpha. Estetrol demonstrates a unique mechanism of action via tissue selective activity, showing estrogen receptor agonist activity on the vagina, the uterus and the endometrium, and negative estrogenic activity on breast tissue. | |

| Record name | Estetrol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12235 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

15183-37-6, 16127-99-4 | |

| Record name | Estetrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15183-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Estetrol [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015183376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Estetrol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12235 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Estetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50164888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (8R,9S,13S,14S,15R,16R,17R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,15,16,17-tetrol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (8R,9S,13S,14S,15R,16R,17R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,15,16,17-tetrol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ESTETROL ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ENB39R14VF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

233-236 | |

| Record name | Estetrol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12235 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。